molecular formula C11H14N2O3 B7576378 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid

3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid

カタログ番号 B7576378
分子量: 222.24 g/mol
InChIキー: MRCLAGKUFJVUOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid, commonly known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). MMPIP has been shown to have potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

MMPIP acts as a selective antagonist of the 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptor, which is primarily found in the presynaptic terminals of neurons. Activation of 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptors leads to inhibition of neurotransmitter release, particularly glutamate, which is the major excitatory neurotransmitter in the brain. By blocking the 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptor, MMPIP enhances the release of glutamate, which leads to increased synaptic activity and improved cognitive function.
Biochemical and Physiological Effects:
MMPIP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of glutamate in the hippocampus, which is a brain region involved in learning and memory. MMPIP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and maintenance of neurons. Additionally, MMPIP has been shown to increase the activity of the dopaminergic system, which is involved in reward processing and motivation.

実験室実験の利点と制限

One of the major advantages of MMPIP is its selectivity for the 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptor, which allows for more precise targeting of this receptor in laboratory experiments. However, the limited availability of MMPIP and its relatively low potency compared to other 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid antagonists can be a limitation for some experiments.

将来の方向性

There are several future directions for research on MMPIP. One potential area of investigation is its use in the treatment of drug addiction and pain. MMPIP has been shown to reduce drug-seeking behavior in animal models of addiction and to have analgesic effects in animal models of pain. Another area of research is the potential use of MMPIP in the treatment of neurodegenerative disorders such as Alzheimer's disease. MMPIP has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic value in humans.
In conclusion, MMPIP is a selective antagonist of the 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptor with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves enhancing glutamate release and improving synaptic activity, leading to improved cognitive function. MMPIP has been extensively studied in laboratory experiments and has shown promising results in animal models of depression, anxiety, schizophrenia, Alzheimer's disease, drug addiction, and pain. Further research is needed to determine its potential therapeutic value in humans.

合成法

The synthesis of MMPIP involves the reaction of 2-acetyl-6-methylpyridine with methylamine and acrylonitrile, followed by hydrolysis and decarboxylation. The yield of MMPIP obtained through this method is around 40%.

科学的研究の応用

MMPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. MMPIP has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, MMPIP has been investigated for its potential use in the treatment of drug addiction and pain.

特性

IUPAC Name

3-[methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-4-3-5-9(12-8)11(16)13(2)7-6-10(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCLAGKUFJVUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。